
12-酮胆石酸
描述
它是一种无色至淡黄色的液体,分子式为C₆H₁₀O₄,分子量为146.14 g/mol 。由于其独特的化学性质,该化合物被广泛应用于各种科学和工业领域。
科学研究应用
戊二酸单甲酯在科学研究中有着广泛的应用:
作用机制
戊二酸单甲酯的作用机制涉及它与特定分子靶标和途径的相互作用。它可以作为酶促反应的底物或抑制剂,从而影响代谢途径。 具体的分子靶标和途径取决于其使用的具体应用和背景 .
类似化合物:
戊二酸二甲酯: 戊二酸的另一种酯,用于类似的应用,但具有不同的反应性和性质。
戊二酸: 母体化合物,用于合成各种酯和衍生物.
独特性: 戊二酸单甲酯因其特定的酯结构而独一无二,这赋予了其独特的化学性质和反应性。 它能够发生各种化学反应,以及它在有机合成中的中间体作用,使其在研究和工业应用中都具有价值 .
生化分析
Biochemical Properties
12-Ketolithocholic acid interacts with various enzymes, proteins, and other biomolecules. It is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases . The combination of NADPH-dependent 7β-hydroxysteroid dehydrogenase and NADH-dependent 3α-hydroxysteroid dehydrogenase has the capacity to reduce the 3-carbonyl- and 7-carbonyl-groups of dehydrocholic acid (DHCA), forming 12-keto-UDCA in a single step .
Cellular Effects
It is known that bile acids, including 12-Ketolithocholic acid, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that bile acids realize their effects through nuclear farnesoid X receptors (FXRs) and membrane TGR5 receptors . They are also associated with other receptors such as the vitamin D receptor (VDR), pregnane X receptor (PXR), and potentially with the constitutive androstane receptor (CAR) .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of enzymes and reaction conditions such as pH value and substrate concentration were evaluated. No significant loss of activity was observed after 5 days under reaction condition . Under the optimal condition (10 mM of DHCA and pH 6), 99% formation of 12-keto-UDCA with 91% yield was observed .
Dosage Effects in Animal Models
It is known that bile acids, including 12-Ketolithocholic acid, have been used in sexual maturation studies due to their high genetic and physiological similarity to humans .
Metabolic Pathways
12-Ketolithocholic acid is involved in the metabolic pathways of bile acids. Bile acids are steroidal amphipathic molecules derived from the catabolism of cholesterol . Primary bile acids are produced in the hepatocytes, while secondary bile acids are formed by modifying the primary bile acids in the intestinal lumen .
Transport and Distribution
It is known that bile acids, including 12-Ketolithocholic acid, are transported and distributed within cells and tissues .
Subcellular Localization
It is known that bile acids, including 12-Ketolithocholic acid, are localized in various subcellular compartments .
准备方法
合成路线和反应条件: 戊二酸单甲酯可以通过戊二酸与甲醇的酯化反应合成。一种常用的方法是使用氢氧化钾 (KOH) 作为催化剂。 反应通常在室温下进行数小时 .
工业生产方法: 在工业环境中,戊二酸单甲酯是通过戊二酸与甲醇在受控条件下的酯化反应制得的。 然后通过蒸馏提纯反应混合物以获得所需产物 .
化学反应分析
反应类型: 戊二酸单甲酯会发生各种化学反应,包括:
氧化: 它可以被氧化生成戊二酸。
还原: 它可以被还原生成戊二酸单甲酯醇。
取代: 它可以发生亲核取代反应.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃).
还原: 使用诸如氢化锂铝 (LiAlH₄) 等还原剂。
主要生成产物:
氧化: 戊二酸。
还原: 戊二酸单甲酯醇。
取代: 各种取代的戊二酸酯.
相似化合物的比较
Dimethyl glutarate: Another ester of glutaric acid, used in similar applications but with different reactivity and properties.
Glutaric acid: The parent compound, used in the synthesis of various esters and derivatives.
Uniqueness: Monomethyl glutarate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it valuable in both research and industrial applications .
属性
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYHSDFZXHMMJ-VPUMZWJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199300 | |
| Record name | 12-Ketolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 12-Ketodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5130-29-0 | |
| Record name | 12-Ketolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Ketolithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Ketolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-OXOLITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-Ketodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 12-Ketolithocholic acid in the context of ulcerative colitis?
A: 12-Ketolithocholic acid (12-KLCA) exhibits anti-inflammatory effects in the context of ulcerative colitis (UC). It achieves this by binding to the vitamin D receptor (VDR) expressed on colonic group 3 innate lymphoid cells (ILC3s). This interaction leads to the suppression of IL-17A secretion from ILC3s, a cytokine known to contribute to inflammation in UC. []
Q2: How do the levels of 12-Ketolithocholic acid change in individuals with ulcerative colitis?
A: Studies show a decrease in 12-KLCA levels in the intestines of patients with severe UC compared to those with milder forms of the disease or healthy controls. This reduction correlates with a decrease in the abundance of microbes capable of producing secondary bile acids (SBAs), including 12-KLCA. []
Q3: How does dietary fat impact 12-Ketolithocholic acid levels?
A: Research suggests that high-fat diets, irrespective of the type of fat (corn oil or lard), lead to increased excretion of fecal 12-Ketolithocholic acid in rats. [, , , , ] This effect has been observed in both single and multi-generational studies where rats were fed high-fat diets. []
Q4: Does the type of dietary fat influence the impact on 12-Ketolithocholic acid and colon carcinogenesis?
A: While high-fat diets generally increase 12-Ketolithocholic acid levels, the type of fat can influence the effect on colon carcinogenesis. Studies show that high corn oil diets promote colon tumor formation in rats, while high lard diets primarily increase the incidence of colon adenocarcinomas. [] Furthermore, high-fat diets rich in olive oil, coconut oil, or medium-chain triglycerides do not appear to have the same tumor-promoting effect as high corn oil or safflower oil diets. []
Q5: What is the role of dietary fiber in relation to 12-Ketolithocholic acid and colon cancer?
A: Studies show that supplementation with wheat bran or cellulose, but not oat fiber, can reduce fecal concentrations of secondary bile acids, including deoxycholic acid, lithocholic acid, and 12-Ketolithocholic acid, in humans. This reduction is associated with a decrease in fecal mutagenic activity, suggesting a potential protective effect against colon cancer. []
Q6: How does 12-Ketolithocholic acid behave in the digestive tract?
A: In rats fed 12-Ketolithocholic acid precursor, cholic acid, 12-KLCA is detected in the feces. This suggests that the conversion of cholic acid to 12-KLCA occurs within the digestive tract, likely mediated by gut microbiota. []
Q7: How does 12-Ketolithocholic acid relate to Vitamin D levels?
A: Studies show that 12-Ketolithocholic acid is significantly upregulated in the serum of individuals with vitamin D deficiency. This suggests a potential link between vitamin D metabolism and bile acid biosynthesis, with 12-KLCA as a potential indicator of this interaction. []
Q8: Is 12-Ketolithocholic acid altered in gallstone patients?
A: While no significant difference in 12-Ketolithocholic acid levels was observed between gallstone patients and healthy controls in a Taiwanese study, there was a correlation found between 12-KLCA levels and serum cholesterol levels, as well as bacterial richness and evenness in the gut. [] This suggests a complex interplay between 12-KLCA, gut microbiota, and cholesterol metabolism that warrants further investigation.
Q9: What is the role of 12-Ketolithocholic acid in radiogenic skin injury?
A: Following ionizing radiation, there is a significant elevation of 12-Ketolithocholic acid levels in irradiated skin tissue. [] This suggests a potential role of 12-KLCA in the skin's response to radiation damage, although further research is needed to understand the specific mechanisms involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



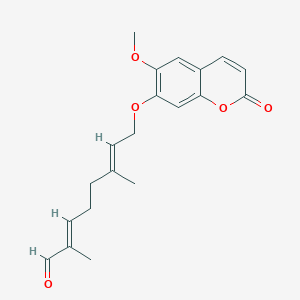
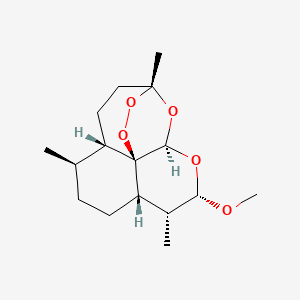
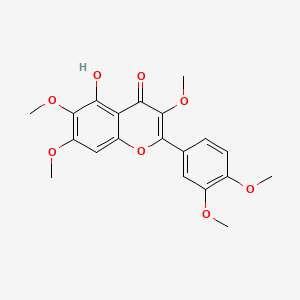
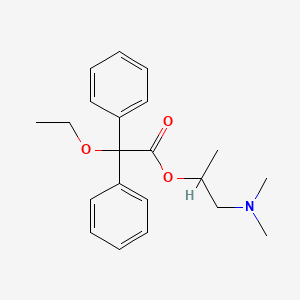
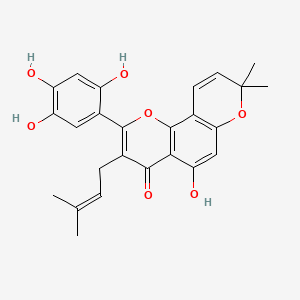
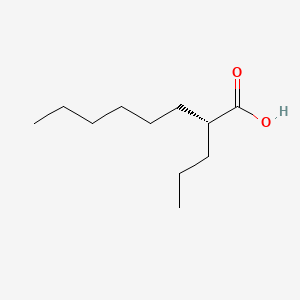


![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)
